molecular formula C13H15ClN2O B008384 Harmaline hydrochloride dihydrate CAS No. 6027-98-1

Harmaline hydrochloride dihydrate

Cat. No.: B008384
CAS No.: 6027-98-1
M. Wt: 250.72 g/mol
InChI Key: PULNGKOFHCQQQA-UHFFFAOYSA-N
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Description

Harmaline hydrochloride dihydrate is a fluorescent indole alkaloid derived from the harmala alkaloids and beta-carbolines. It is a partly hydrogenated form of harmine and is known for its psychoactive properties. This compound is found in various plants, including Peganum harmala (Syrian rue) and the hallucinogenic beverage ayahuasca, traditionally brewed using Banisteriopsis caapi .

Mechanism of Action

Target of Action

Harmaline hydrochloride dihydrate primarily targets Histamine N-methyltransferase . This enzyme plays a crucial role in the inactivation of histamine, a compound involved in local immune responses and acting as a neurotransmitter .

Mode of Action

Harmaline acts as an inhibitor of Histamine N-methyltransferase . By inhibiting this enzyme, harmaline can increase the levels of histamine, thereby influencing various physiological processes that histamine is involved in, such as gastric acid secretion, immune response, and neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by harmaline is the histamine metabolic pathway . By inhibiting Histamine N-methyltransferase, harmaline disrupts the normal metabolism of histamine, leading to increased histamine levels . This can have downstream effects on various physiological processes, including inflammation, gastric acid secretion, and neurotransmission .

Pharmacokinetics

The pharmacokinetics of harmaline involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that harmaline metabolism involves the cytochrome P450 2D6 (CYP2D6) enzyme . The status of CYP2D6 can significantly affect the metabolism and pharmacokinetics of harmaline .

Result of Action

The inhibition of Histamine N-methyltransferase by harmaline leads to increased levels of histamine. This can result in various molecular and cellular effects, depending on the specific physiological context. For example, increased histamine levels can enhance gastric acid secretion, modulate immune responses, and influence neurotransmission .

Action Environment

The action, efficacy, and stability of harmaline can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect harmaline’s action through drug-drug interactions . Additionally, genetic factors, such as the status of CYP2D6, can influence the metabolism and action of harmaline .

Biochemical Analysis

Biochemical Properties

Harmaline hydrochloride dihydrate plays a significant role in biochemical reactions, particularly as a reversible inhibitor of monoamine oxidase A (MAO-A) . This inhibition allows for the increased availability of monoamines such as serotonin, norepinephrine, and dopamine. This compound also acts as an acetylcholinesterase inhibitor, which can enhance cholinergic transmission . Additionally, it has been shown to stimulate striatal dopamine release in rats at high doses . The compound interacts with various enzymes and proteins, including histamine N-methyltransferase, which it inhibits .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce the anabolic metabolism of serotonin into N-acetylserotonin and melatonin, which are crucial for sleep regulation and antioxidant activity . It also affects the central nervous system by stimulating dopamine release and inhibiting acetylcholinesterase, which can impact neurotransmission and cognitive functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. As a reversible inhibitor of monoamine oxidase A, it binds to the enzyme and prevents the breakdown of monoamines, leading to increased levels of neurotransmitters . This compound also inhibits acetylcholinesterase, which enhances cholinergic transmission by preventing the breakdown of acetylcholine . Additionally, it has been reported to stimulate dopamine release in the striatum, which can affect motor control and reward pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be relatively stable, but its effects can diminish with repeated administration due to the development of tolerance . Studies have shown that harmaline-induced tremor in animal models decreases with repeated doses, indicating a reduction in its efficacy over time . Long-term exposure to this compound can also lead to changes in cellular function, including alterations in neurotransmitter levels and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce mild tremors and stimulate neurotransmitter release . At higher doses, it can cause more pronounced tremors, motor dysfunction, and potential neurotoxicity . Studies have shown that this compound can induce dose-dependent tremors in swine models, with higher doses leading to increased tremor amplitude and duration . Toxic effects, such as central nervous system depression, have also been observed at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, which catalyzes its O-demethylation . This metabolic process leads to the formation of harmalol, a less active metabolite . The compound’s metabolism can vary based on genetic differences in CYP2D6 activity, leading to variations in its pharmacokinetics and pharmacodynamics . This compound also affects the metabolism of serotonin, promoting its conversion to melatonin .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to other tissues, where it can interact with different transporters and binding proteins . Its localization and accumulation within specific tissues can influence its pharmacological effects and potential toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It has been shown to localize within the cytoplasm and nucleus of cells, where it can interact with DNA and other intracellular targets . The compound’s subcellular localization can affect its activity and function, including its ability to induce DNA damage and modulate gene expression . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Harmaline hydrochloride dihydrate can be synthesized through the extraction of harmaline from natural sources such as Peganum harmala seeds. The seeds are dried and ground, followed by extraction using solvents like methanol or ethanol. The crude extract is then purified using techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by chemical synthesis to convert harmaline into its hydrochloride dihydrate form. This process typically includes steps like solvent extraction, purification, and crystallization to obtain the final product .

Types of Reactions:

    Oxidation: Harmaline can undergo oxidation to form harmine.

    Reduction: Harmaline can be reduced to form harmalol.

    Substitution: Harmaline can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

Harmaline hydrochloride dihydrate has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent marker in various chemical analyses.

    Biology: Studied for its effects on the central nervous system and its potential as an acetylcholinesterase inhibitor.

    Medicine: Investigated for its potential antiviral activity against Herpes Simplex Virus 1 and 2, and its role in treating chemical dependencies.

    Industry: Utilized in the production of psychoactive beverages like ayahuasca

Comparison with Similar Compounds

    Harmine: Another beta-carboline alkaloid with similar psychoactive properties.

    Harmalol: A reduced form of harmaline with distinct pharmacological effects.

    Harman: A parent compound of the harmala alkaloids with different biological activities.

Uniqueness: Harmaline hydrochloride dihydrate is unique due to its reversible inhibition of monoamine oxidase A, which reduces the risk of hypertensive crises compared to irreversible inhibitors. Its fluorescent properties also make it valuable in various analytical applications .

Properties

IUPAC Name

7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-4,7,15H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULNGKOFHCQQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1NC3=C2C=CC(=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975685
Record name 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1)
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Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363-11-1, 6027-98-1
Record name Harmaline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Harmidine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Harmaline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91546
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Record name 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Harmaline hydrochloride
Source European Chemicals Agency (ECHA)
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Record name HARMALINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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